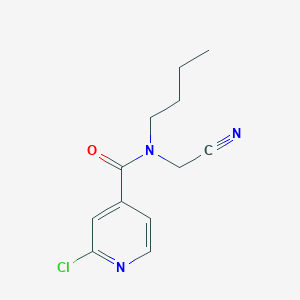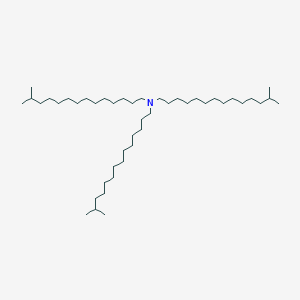![molecular formula C11H19BN2 B14303297 N-[Di(propan-2-yl)boranyl]pyridin-2-amine CAS No. 114502-05-5](/img/structure/B14303297.png)
N-[Di(propan-2-yl)boranyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Di(propan-2-yl)boranyl]pyridin-2-amine: is an organic compound that features a boron atom bonded to two isopropyl groups and a pyridin-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with di(propan-2-yl)borane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Di(propan-2-yl)boranyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
N-[Di(propan-2-yl)boranyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of N-[Di(propan-2-yl)boranyl]pyridin-2-amine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming stable boronate esters or amine-boron complexes. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor to various organolithium reagents.
Triisopropylamine: A tertiary amine with similar steric properties.
Uniqueness
N-[Di(propan-2-yl)boranyl]pyridin-2-amine is unique due to the presence of both boron and pyridine moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications.
Propriétés
| 114502-05-5 | |
Formule moléculaire |
C11H19BN2 |
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
N-di(propan-2-yl)boranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-9(2)12(10(3)4)14-11-7-5-6-8-13-11/h5-10H,1-4H3,(H,13,14) |
Clé InChI |
LKBDKSKERUIKQQ-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C)(C(C)C)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/no-structure.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)



